Cytidine 3',5'-cyclic monophosphate monosodium salt
Description
Cytidine 3',5'-cyclic monophosphate monosodium salt (cCMP) is a cyclic nucleotide derived from cytidine triphosphate (CTP) via enzymatic conversion by cytidylate cyclase . Its structure consists of a cytosine base linked to a ribose sugar with a 3',5'-cyclic phosphate group (Figure 1). cCMP is synthesized in mammalian tissues under neutral pH and physiological temperatures (37°C), requiring manganese (Mn²⁺) or iron (Fe²⁺) as cofactors . Emerging evidence suggests cCMP acts as a second messenger in cellular signaling, modulating immune responses, plant stress adaptation, and enzyme activity regulation .
Properties
IUPAC Name |
sodium;4-amino-1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHVNCNTLFRHJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Phosphorylation and Cyclization
One of the established synthetic routes to prepare Cytidine 3',5'-cyclic monophosphate involves the selective phosphorylation of cytidine followed by intramolecular cyclization to form the cyclic phosphate ester. According to patent CN1616475A, the process includes:
- Protection of the 2' and 3' hydroxyl groups of cytidine to prevent unwanted side reactions. Typically, the 3'-O-isopropylidene cytidine derivative is used, where the 2' and 3' hydroxyl groups are protected as an isopropylidene acetal.
- Reaction of the protected cytidine with phosphorus oxychloride (POCl3) or other suitable phosphating agents at low temperatures (around -15 °C) to introduce the phosphate group selectively at the 5' position.
- Subsequent acidification and removal of the protective groups to yield the free Cytidine 3',5'-cyclic monophosphate.
- Final conversion to the monosodium salt form by neutralization with sodium hydroxide or sodium salts.
This method emphasizes the importance of regioselective protection and deprotection steps to ensure the correct cyclic phosphate formation at the 3' and 5' positions of cytidine.
Enzymatic and Biochemical Preparation Approaches
While chemical synthesis is common, enzymatic methods can also be employed to generate cyclic nucleotides including 3',5'-cCMP, often through cyclase enzymes that catalyze the formation of cyclic phosphate bonds from nucleotide triphosphates. However, specific enzymatic preparation details for 3',5'-cCMP are less documented compared to other cyclic nucleotides like cAMP or cGMP.
Summary Table of Preparation and Analytical Parameters
Analytical Characterization and Validation
The LC-MS/MS method developed for cyclic nucleotide monophosphates, including 3',5'-cCMP, provides detailed mass spectrometric parameters essential for confirming the identity and purity of the compound:
| Parameter | 3',5'-cCMP |
|---|---|
| Protonated molecular mass ([M+H]+) | 306.1 m/z |
| Product ion (m/z) | 112.1 |
| Retention time (min) | 4.0 |
| Limit of detection (LOD) | 455 fmol |
| Limit of quantification (LOQ) | 1517 fmol |
This analytical method ensures accurate detection and quantification of 3',5'-cCMP in complex biological matrices, which is critical for validating synthetic preparations and studying biological samples.
Research Findings and Applications
- The chemical synthesis method provides a reliable route for producing pure this compound for research and pharmaceutical use.
- The LC-MS/MS analytical technique allows for precise quantification of 3',5'-cCMP in various mammalian tissues, facilitating studies on its physiological roles.
- The integration of chemical synthesis and advanced analytical methods supports the development of cyclic nucleotide research tools and potential therapeutic agents.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the hydroxyl and amino groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the oxido group can yield a hydroxyl derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, in the treatment of retinitis pigmentosa, it may help in preserving photoreceptor cells by inhibiting pathways that lead to cell death .
Comparison with Similar Compounds
Structural Comparisons
Cyclic nucleotides share a ribose-phosphate backbone but differ in nucleobases and cyclic phosphate positions. Key compounds include:
- cCMP : Cytidine with 3',5'-cyclic phosphate.
- cAMP (Adenosine 3',5'-cyclic monophosphate): Adenine base with 3',5'-cyclic phosphate.
- cGMP (Guanosine 3',5'-cyclic monophosphate): Guanine base with 3',5'-cyclic phosphate.
- cUMP (Uridine 3',5'-cyclic monophosphate): Uracil base with 3',5'-cyclic phosphate.
- 2',3'-cCMP : Cytidine with 2',3'-cyclic phosphate, a ribonuclease cleavage product .
Table 2: Degradation Pathways
| Compound | Primary Degradation Enzyme | Hydrolysis Product |
|---|---|---|
| cCMP | cCMP-specific PDE | 5'-CMP |
| cAMP | PDE4 | 5'-AMP |
| cGMP | PDE5 | 5'-GMP |
Table 3: Functional Roles
Analytical Methods and Challenges
- Detection: cCMP/cUMP: Quantified via HPLC-MS with protocols avoiding ionization artifacts (e.g., [CMP + H]⁺ at m/z 324) . cAMP/cGMP: Routinely measured using ELISA or radioimmunoassays .
- Challenges :
Q & A
Q. How does cCMP modulate therapeutic outcomes in low-CDA cancer cell models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
